2-(4-Chlorophenyl)ethyl cyclobutyl ketone

Description

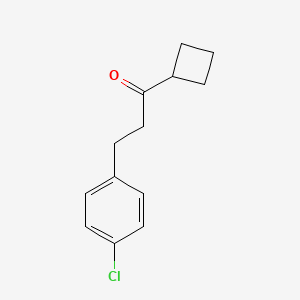

The field of organic chemistry is continually advancing through the synthesis and study of novel molecular architectures. The compound 2-(4-Chlorophenyl)ethyl cyclobutyl ketone represents a confluence of several key structural motifs that are of significant interest to academic and industrial researchers. Its molecular structure, featuring a cyclobutyl ketone linked to a 4-chlorophenyl ethyl group, suggests a range of potential chemical properties and reactivities that warrant detailed investigation.

Cyclobutyl ketone derivatives are a class of organic compounds that have garnered considerable attention in modern organic synthesis and medicinal chemistry. The cyclobutane (B1203170) ring, a four-membered carbocycle, is a valuable scaffold that can impart unique conformational constraints on a molecule. nih.gov The inclusion of a ketone functional group provides a reactive handle for a wide array of chemical transformations.

The strained nature of the cyclobutane ring can lead to interesting and often useful reactivity, making cyclobutyl ketones versatile intermediates in the synthesis of more complex molecules. In medicinal chemistry, the cyclobutane motif is often employed as a bioisostere for other groups, such as phenyl rings or alkynes, to improve a drug candidate's metabolic stability, solubility, and pharmacokinetic profile. chem-space.com

Table 1: Examples of Bioactive Molecules Containing a Cyclobutane Ring

| Compound Name | Therapeutic Area | Role of Cyclobutane Moiety |

| Crizotinib | Oncology | Part of the core scaffold, contributing to the overall conformation for kinase inhibition. |

| Entrectinib | Oncology | The cyclobutane ring is a key structural element for binding to the target proteins. |

| PF-03654746 | Cognitive Disorders | The 1,3-disubstituted cyclobutane acts as a conformationally restricted linker. |

This table provides examples of how the cyclobutane scaffold is utilized in the design of therapeutic agents.

The incorporation of halogen atoms, particularly chlorine, into phenyl rings is a common and effective strategy in the design of new molecules with specific properties. nih.gov The 4-chlorophenyl group, present in the target compound, can significantly influence its electronic and lipophilic character. The chlorine atom is an electron-withdrawing group, which can affect the reactivity of the phenyl ring and other nearby functional groups. nih.gov

In the context of medicinal chemistry, halogenation is frequently used to enhance the binding affinity of a ligand to its biological target, improve its metabolic stability by blocking sites of oxidation, and modulate its pharmacokinetic properties. dundee.ac.uk The presence of a chlorine atom can lead to specific interactions, such as halogen bonding, with biological macromolecules. dundee.ac.uk

Table 2: Influence of Halogenation on the Physicochemical Properties of Benzene (B151609)

| Compound | Molecular Weight ( g/mol ) | LogP | Boiling Point (°C) |

| Benzene | 78.11 | 2.13 | 80.1 |

| Chlorobenzene (B131634) | 112.56 | 2.84 | 131.7 |

| 1,4-Dichlorobenzene | 147.00 | 3.39 | 174 |

This table illustrates how the addition of chlorine atoms to a phenyl ring alters key physicochemical parameters.

The specific combination of a cyclobutyl ketone and a 4-chlorophenyl ethyl group in a single molecule provides a strong rationale for focused academic inquiry. The compound serves as an excellent model system for studying the interplay between these two important structural motifs. Research into this molecule could provide valuable insights into how the conformational constraints of the cyclobutyl ring influence the electronic effects of the chlorophenyl group, and vice versa.

Furthermore, the synthesis of this compound presents an interesting challenge, potentially requiring the development of novel synthetic methodologies. The presence of multiple reactive sites—the ketone, the aromatic ring, and the aliphatic chain—offers opportunities for selective chemical modifications, leading to the creation of a library of related compounds for further study.

A comprehensive academic investigation of this compound would encompass several key research areas. The primary objectives of such a study would be to fully characterize the compound's chemical and physical properties and to explore its potential as a building block in organic synthesis.

Table 3: Proposed Research Objectives for the Study of this compound

| Research Area | Specific Objectives |

| Synthesis and Purification | - Develop an efficient and scalable synthetic route. - Optimize reaction conditions to maximize yield and purity. - Purify the compound to a high degree for accurate characterization. |

| Spectroscopic and Structural Characterization | - Obtain and interpret data from 1H NMR, 13C NMR, IR, and Mass Spectrometry. youtube.comoregonstate.eduresearchgate.netlibretexts.org - If possible, grow single crystals for X-ray crystallographic analysis to determine the solid-state structure. |

| Investigation of Chemical Reactivity | - Explore the reactivity of the ketone functional group (e.g., reduction, oxidation, addition reactions). - Investigate the potential for functionalization of the aromatic ring (e.g., further substitution). - Study the stability of the cyclobutane ring under various reaction conditions. |

| Computational Modeling | - Perform theoretical calculations to understand the compound's electronic structure and conformational preferences. - Predict its reactivity and spectroscopic properties to complement experimental findings. |

This table outlines a structured approach to a thorough academic investigation of the target compound.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-cyclobutylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c14-12-7-4-10(5-8-12)6-9-13(15)11-2-1-3-11/h4-5,7-8,11H,1-3,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANMQCAXGOREKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644505 | |

| Record name | 3-(4-Chlorophenyl)-1-cyclobutylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-57-3 | |

| Record name | 3-(4-Chlorophenyl)-1-cyclobutylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis of 2 4 Chlorophenyl Ethyl Cyclobutyl Ketone

Strategic Disconnections of the Carbonyl and Alkyl Linker

The most logical disconnections in the target molecule involve the bonds adjacent to the carbonyl group and the C-C bond of the ethyl linker. These disconnections simplify the molecule into key fragments, or synthons, which can be formed from readily available reagents.

Two primary disconnection strategies (A and B) are considered for the bond between the carbonyl carbon and the ethyl group (Cα-Cβ bond), and a third strategy (C) disconnects the bond between the cyclobutyl ring and the carbonyl group.

Disconnection A (Acyl Anion Approach): This strategy involves disconnecting the Cα-Cβ bond to generate a cyclobutyl acyl anion synthon and a 4-chlorophenylethyl cation synthon. The corresponding synthetic equivalents would be a protected cyclobutyl aldehyde derivative (to achieve umpolung reactivity) and a 2-(4-chlorophenyl)ethyl halide.

Disconnection B (Friedel-Crafts or Grignard Approach): A more conventional disconnection of the Cα-Cβ bond leads to a nucleophilic 2-(4-chlorophenyl)ethyl synthon and an electrophilic cyclobutylcarbonyl synthon. This can be realized through a Grignard reaction, where 2-(4-chlorophenyl)ethylmagnesium bromide reacts with cyclobutanecarbonyl chloride. libretexts.orglibretexts.org

Disconnection C (Friedel-Crafts Acylation Variant): This approach disconnects the bond between the cyclobutyl ring and the carbonyl group. This suggests a Friedel-Crafts-type acylation where a suitable cyclobutylethyl acyl chloride reacts with chlorobenzene (B131634). organic-chemistry.orgyoutube.com However, this approach can be challenging due to potential rearrangements and the need for a pre-functionalized cyclobutane (B1203170) chain.

| Disconnection Strategy | Bond Cleaved | Generated Synthons | Plausible Synthetic Reaction |

|---|---|---|---|

| Strategy A | Cα-Cβ Bond | Cyclobutyl acyl anion & 4-Chlorophenylethyl cation | Reaction of a masked acyl anion with a 2-(4-chlorophenyl)ethyl halide |

| Strategy B | Cα-Cβ Bond | 2-(4-Chlorophenyl)ethyl anion & Cyclobutyl acyl cation | Grignard reaction: 2-(4-chlorophenyl)ethylmagnesium bromide + Cyclobutanecarbonyl chloride |

| Strategy C | Cyclobutyl-CO Bond | 4-Chlorophenyl anion & Cyclobutylethyl acyl cation | Friedel-Crafts acylation: Chlorobenzene + 3-Cyclobutylpropanoyl chloride |

Retrosynthetic Pathways for the Cyclobutyl Ring System

The formation of the cyclobutyl ring is a key challenge in the synthesis. Several established methods can be considered for constructing the cyclobutyl ketone or cyclobutanecarboxylic acid precursor.

[2+2] Cycloaddition: This is one of the most common methods for forming four-membered rings. kib.ac.cnresearchgate.netresearchgate.net A thermal or photochemical [2+2] cycloaddition between ketene (B1206846) (or a ketene equivalent like dichloroketene) and ethylene (B1197577) would yield cyclobutanone (B123998). This can then be elaborated to the required cyclobutyl precursor. Intramolecular [2+2] cycloadditions are also a powerful tool for creating complex cyclobutane structures. acs.org

Ring Expansion of Cyclopropanes: Cyclopropylcarbinyl systems can undergo ring expansion to form cyclobutanes. nih.gov For instance, a cyclopropyl (B3062369) methyl ketone could be converted to a cyclopropyl carbinol, which upon treatment with a Lewis acid or other reagents, rearranges to form a cyclobutanone.

Decarboxylation of Dicarboxylic Acids: Cyclobutanecarboxylic acid, a key intermediate from Disconnection B, can be synthesized via the decarboxylation of 1,1-cyclobutanedicarboxylic acid. chemicalbook.comorgsyn.org The dicarboxylic acid itself is accessible through the reaction of diethyl malonate with 1,3-dibromopropane.

| Method | Key Reaction | Typical Starting Materials | Resulting Cyclobutane Precursor |

|---|---|---|---|

| [2+2] Cycloaddition | Ketene + Alkene Cycloaddition | Ketene, Ethylene | Cyclobutanone |

| Ring Expansion | Pinacol-type rearrangement | Cyclopropylcarbinol | Cyclobutanone |

| Malonic Ester Synthesis | Alkylation and Decarboxylation | Diethyl malonate, 1,3-Dibromopropane | Cyclobutanecarboxylic acid |

Approaches for Incorporating the 4-Chlorophenyl Moiety

The 2-(4-chlorophenyl)ethyl fragment can be constructed using several reliable synthetic transformations. The choice of strategy often depends on the disconnection approach chosen in section 2.1.

Friedel-Crafts Acylation: A common method for attaching an acyl group to an aromatic ring is the Friedel-Crafts acylation. masterorganicchemistry.comkhanacademy.org Chlorobenzene could react with succinic anhydride (B1165640) in the presence of a Lewis acid like AlCl₃ to yield 4-(4-chlorophenyl)-4-oxobutanoic acid. The ketone can then be reduced to an alcohol and further converted to the desired ethyl group, or directly reduced via methods like the Wolff-Kishner or Clemmensen reduction.

Grignard Reaction: The 4-chlorophenyl group can be introduced via a Grignard reagent. libretexts.org For example, 4-chlorophenylmagnesium bromide can be prepared from 1-bromo-4-chlorobenzene (B145707) and magnesium. sciencemadness.org This Grignard reagent can then react with an electrophile such as ethylene oxide to generate 2-(4-chlorophenyl)ethanol, which can be subsequently converted to the corresponding halide for further reaction.

Starting from 4-Chloroacetophenone: Commercially available 4-chloroacetophenone can serve as a starting point. A one-carbon homologation, for instance, via a Wittig reaction followed by reduction, would furnish the 2-(4-chlorophenyl)ethyl structure.

Stereochemical Considerations in Retrosynthetic Planning

While the target molecule, 2-(4-Chlorophenyl)ethyl cyclobutyl ketone, is achiral, stereochemical considerations are crucial when planning the synthesis of substituted or more complex analogs. The geometry of the cyclobutane ring and the spatial arrangement of its substituents are dictated by the synthetic route employed.

cis/trans Isomerism: In substituted cyclobutanes, substituents can be arranged in either a cis or trans relationship. The stereochemical outcome of a [2+2] cycloaddition, for example, is often dependent on the reaction conditions (thermal vs. photochemical) and the nature of the reactants. researchgate.net

Diastereoselective Reactions: For constructing polysubstituted cyclobutanes, diastereoselective methods are essential. Recent studies have demonstrated the diastereoselective synthesis of cis-1,3-disubstituted cyclobutanes through the reduction of cyclobutylidene derivatives. acs.orgacs.orgthieme-connect.com Other strategies involve catalyst-controlled ring-opening of bicyclo[1.1.0]butanes to produce multi-substituted cyclobutanes with high diastereoselectivity. researchgate.net

Substrate Control: The inherent stereochemistry of a starting material can be used to control the stereochemistry of the product. Ring contraction or expansion reactions can often proceed with a high degree of stereochemical control, transferring the stereochemical information from the starting ring system to the product.

The planning for a chiral synthesis would necessitate the use of chiral auxiliaries, asymmetric catalysts, or enantiomerically pure starting materials at an appropriate stage, such as during the formation of the cyclobutane ring. researchgate.net

Reaction Mechanisms and Transformations of 2 4 Chlorophenyl Ethyl Cyclobutyl Ketone

Reactivity of the Ketone Carbonyl Group

The carbonyl group is the primary site of reactivity in 2-(4-chlorophenyl)ethyl cyclobutyl ketone, undergoing reactions typical of ketones, including nucleophilic addition and reactions involving the adjacent α-carbons.

Nucleophilic Addition Pathways

The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. This allows it to be attacked by a wide range of nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final addition product.

Common nucleophilic addition reactions for ketones like this compound include:

Reduction: Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 1-cyclobutyl-3-(4-chlorophenyl)propan-1-ol.

Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgX) add to the carbonyl group, forming a new carbon-carbon bond and, after workup, a tertiary alcohol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid leads to the formation of a cyanohydrin.

The steric hindrance imposed by the cyclobutyl group and the 2-(4-chlorophenyl)ethyl chain can influence the rate and stereochemical outcome of these reactions.

Enolization and α-Substituent Reactivity

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. This tautomerism is catalyzed by both acids and bases. pdx.edu The enol form, with its electron-rich carbon-carbon double bond, is nucleophilic and can react with various electrophiles.

Alternatively, in the presence of a strong base, the ketone can be deprotonated at the α-carbon to form an enolate ion. Enolates are potent nucleophiles and are central to many carbon-carbon bond-forming reactions.

Key reactions involving the α-position include:

Halogenation: In the presence of an acid or base and a halogen (Cl₂, Br₂, I₂), the ketone can be halogenated at the α-position. Under acidic conditions, monosubstitution tends to occur at the more substituted α-carbon, while basic conditions can lead to multiple halogenations. transformationtutoring.com

Alkylation: Enolates can be alkylated by reacting them with alkyl halides. This reaction is a powerful tool for forming new carbon-carbon bonds at the α-position. transformationtutoring.com

Oxidative Chemistry

The oxidative chemistry of this compound is diverse, leading to a range of products through different mechanistic pathways. These include ionic rearrangements and radical processes.

Baeyer-Villiger Oxidation: Mechanisms and Regioselectivity

The Baeyer-Villiger oxidation is a classic reaction of ketones that converts them into esters using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgwikipedia.org For cyclic ketones, this reaction results in the formation of a lactone (a cyclic ester). The mechanism involves the initial attack of the peroxyacid on the protonated carbonyl group, forming a Criegee intermediate. This is followed by the migration of one of the adjacent carbon groups to the oxygen of the peroxyacid, leading to the final ester product. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the two migrating groups are the cyclobutyl group (a secondary alkyl) and the 2-(4-chlorophenyl)ethyl group (a primary alkyl).

Based on this trend, the cyclobutyl group has a higher migratory aptitude than the 2-(4-chlorophenyl)ethyl group. Therefore, the Baeyer-Villiger oxidation of this compound is expected to yield predominantly the corresponding lactone, where the oxygen atom is inserted between the carbonyl carbon and the cyclobutyl ring. Research on a similar aryl cyclobutyl ketone has shown that Baeyer-Villiger oxidation can be a viable transformation. nih.gov

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Migratory Aptitude |

| Tertiary alkyl | Highest |

| Secondary alkyl | High |

| Aryl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

Radical Chain Oxidation Processes and Intermediates

The oxidation of ketones can also proceed through radical chain mechanisms, particularly under conditions that favor the formation of radical species, such as high temperatures or the presence of radical initiators. For cyclobutyl ketones, these reactions can be complex due to the potential for ring-opening of cyclobutyl-containing radical intermediates.

A study on the oxidation of cyclobutyl methyl ketone initiated by hydroxyl radicals provides insight into the potential pathways. researchgate.net The initial step is the abstraction of a hydrogen atom, which can occur from various positions on the cyclobutyl ring or the ethyl chain in the case of this compound. The resulting alkyl radical (R•) rapidly reacts with molecular oxygen to form a peroxy radical (ROO•). researchgate.net

These peroxy radicals can then undergo a variety of reactions, including:

Reaction with another radical to form an alkoxy radical (RO•) and other products.

Intramolecular hydrogen abstraction, leading to the formation of a hydroperoxide and a new radical center.

Ring-opening of the cyclobutylcarbinyl radical, which can lead to the formation of straight-chain ketone products. Research on the reactions of cyclobutylcarbinyl radical intermediates has shown that ring-opening is a significant pathway. datapdf.com

The specific products formed will depend on the reaction conditions and the relative stability of the various radical intermediates.

Electrocatalytic Oxidative Transformations

Electrochemical methods offer an alternative approach to the oxidation of ketones. The electrocatalytic oxidation of ketones can lead to various transformations, including α-functionalization. For instance, an electrochemical procedure for the α-arylation of ketones has been developed, which involves the anodic oxidation of in situ generated silyl (B83357) enol ethers in the presence of an arene. nih.govsci-hub.se This demonstrates the possibility of using electrochemical methods to achieve transformations at the α-position of the ketone.

Table 2: Summary of Reaction Types and Expected Products

| Reaction Type | Reagents/Conditions | Expected Major Product(s) |

| Nucleophilic Addition (Reduction) | NaBH₄ or LiAlH₄ | 1-cyclobutyl-3-(4-chlorophenyl)propan-1-ol |

| Enolization/Enolate Formation | Acid or Base | Enol or Enolate Intermediate |

| α-Halogenation | X₂ (X=Cl, Br, I), Acid or Base | α-Halogenated ketone |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., mCPBA) | Lactone (oxygen insertion adjacent to cyclobutyl group) |

| Radical Chain Oxidation | Radical initiator, O₂ | Complex mixture, potentially including ring-opened products |

| Electrocatalytic Oxidation | Anodic oxidation | α-Functionalized products (e.g., α-arylation) |

Reductive Chemistry

The carbonyl group of this compound is susceptible to reduction by various reagents, leading to the corresponding secondary alcohol. The primary methods for this transformation are hydride reduction and catalytic hydrogenation.

Hydride Reduction Mechanisms

Hydride reduction of ketones is a fundamental transformation in organic synthesis. Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The reaction proceeds via a two-step mechanism. First, the hydride reagent delivers a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. In the second step, a protic workup (e.g., with water or a mild acid) protonates the alkoxide to yield the final alcohol product, 1-cyclobutyl-3-(4-chlorophenyl)propan-1-ol.

The stereochemical outcome of this reduction is of interest. The approach of the hydride nucleophile to the planar carbonyl group can occur from two faces. In the case of an acyclic ketone like this compound, the absence of a rigid ring structure around the reaction center means that the formation of a new stereocenter at the carbonyl carbon will likely result in a racemic mixture of enantiomers, unless a chiral hydride reagent or catalyst is employed. For reductions of substituted cyclic ketones, the stereoselectivity is often influenced by steric hindrance, with the hydride preferentially attacking from the less hindered face. vub.ac.be

Table 1: Common Hydride Reducing Agents and Their General Reactivity

| Reagent | Formula | Typical Solvents | Reactivity |

| Sodium Borohydride | NaBH₄ | Alcohols (e.g., methanol, ethanol), Water | Mild, selective for aldehydes and ketones |

| Lithium Aluminum Hydride | LiAlH₄ | Ethers (e.g., diethyl ether, THF) | Strong, reduces a wide range of carbonyls |

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is another effective method for the reduction of ketones to alcohols. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. chemistrytalk.org Commonly used catalysts include finely divided metals such as platinum (Pt), palladium (Pd), and nickel (Ni), often supported on materials like carbon (e.g., Pd/C). libretexts.org

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the ketone onto the surface of the metal catalyst. chemistrytalk.org The H-H bond is weakened and cleaved on the catalyst surface, and the hydrogen atoms are then added across the carbonyl double bond in a stepwise manner. This process typically results in the syn-addition of hydrogen atoms if the substrate is adsorbed on a flat catalyst surface. For this compound, this would lead to the formation of 1-cyclobutyl-3-(4-chlorophenyl)propan-1-ol.

The choice of catalyst and reaction conditions (temperature, pressure) can influence the efficiency of the reaction. For instance, ruthenium-based catalysts are known to be highly effective for the hydrogenation of ketones. researchgate.net

Table 2: Typical Catalysts and Conditions for Ketone Hydrogenation

| Catalyst | Typical Conditions |

| Pd/C | H₂ (1-50 atm), Room temperature to 100 °C |

| PtO₂ (Adams' catalyst) | H₂ (1-3 atm), Room temperature |

| Raney Ni | H₂ (1-100 atm), Room temperature to 150 °C |

| Ru-based catalysts | H₂ (1-50 atm), Room temperature to 80 °C |

Rearrangement Reactions

The structure of this compound offers several possibilities for rearrangement reactions, primarily involving the strained cyclobutane (B1203170) ring and photochemical activation of the carbonyl group.

Cyclobutane Ring Cleavage and Rearrangements

The cyclobutane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions, including acid catalysis, thermal activation, or transition metal catalysis.

Under acidic conditions, protonation of the carbonyl oxygen can be followed by a rearrangement involving the cleavage of one of the C-C bonds of the cyclobutane ring. This could potentially lead to the formation of a ring-expanded product, such as a cyclopentanone (B42830) derivative, through a Wagner-Meerwein type rearrangement. The specific pathway and product distribution would depend on the stability of the carbocation intermediates formed during the reaction. For instance, acid-catalyzed ring-opening of epoxides, which also involves a strained three-membered ring, proceeds via attack of a nucleophile. libretexts.orgnih.gov A similar principle could apply to the protonated ketone, where a nucleophile could induce ring opening.

Photochemical ring-opening of aryl cyclopropyl (B3062369) ketones has been shown to proceed via a one-electron reduction to a radical anion, which then undergoes ring cleavage. nih.gov A similar pathway could be envisioned for this compound under photolytic conditions with an appropriate electron donor.

Norrish-Yang Photocyclization and Subsequent Transformations

The Norrish-Yang reaction is a photochemical process that occurs in ketones containing abstractable γ-hydrogens. chem-station.comrsc.org Upon UV irradiation, the ketone is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The excited carbonyl oxygen can then abstract a hydrogen atom from the γ-position through a six-membered transition state, forming a 1,4-biradical intermediate. nih.gov

In the case of this compound, there are two sets of γ-hydrogens: those on the ethyl chain and those on the cyclobutyl ring. Abstraction of a γ-hydrogen from the ethyl chain would lead to a 1,4-biradical that can either undergo cyclization to form a cyclobutanol (B46151) derivative or cleave (Norrish Type II fragmentation) to yield an alkene and an enol. Given the presence of the aryl group, which can influence the photophysical properties of the ketone, the efficiency of these competing pathways can be affected. ubc.ca

If the 1,4-biradical undergoes cyclization, a new five-membered ring containing a hydroxyl group would be formed. Subsequent transformations of this cyclobutanol could include dehydration or further rearrangements.

Substituent Effects on Reaction Kinetics and Selectivity

A thorough review of scientific literature and chemical databases reveals a notable absence of specific research focused on the substituent effects on the reaction kinetics and selectivity of this compound. While the principles of physical organic chemistry provide a theoretical framework for predicting how substituents might influence the reactivity of this molecule, empirical data from kinetic studies, such as Hammett plots or other linear free-energy relationships, are not available for this specific compound.

In general, the reactivity of ketones is largely dictated by the electrophilicity of the carbonyl carbon and the stability of any intermediates or transition states. For a compound with the structure of this compound, substituent effects would primarily be transmitted from the phenyl ring through the ethyl chain to the cyclobutyl ketone moiety.

Theoretical Considerations:

Inductive Effects: The chlorine atom at the para position of the phenyl ring is an electron-withdrawing group. This effect would be expected to slightly increase the electrophilicity of the carbonyl carbon through the sigma bonds of the ethyl chain, potentially accelerating reactions involving nucleophilic attack at the carbonyl group. The magnitude of this inductive effect would diminish with distance, and its influence on the cyclobutyl ketone would be modest.

Resonance Effects: Resonance effects from the chloro substituent would have a minimal direct impact on the remote carbonyl group, as there is no direct conjugation between the phenyl ring and the ketone.

To illustrate the type of data that would be necessary to fulfill this request, and which is currently unavailable, one could envision a study on the reduction of a series of 2-(Aryl)ethyl cyclobutyl ketones. In such a hypothetical study, the rate of reduction could be measured for various substituents on the aryl group.

Hypothetical Data Table for Substituent Effects on the Reduction of 2-(Aryl)ethyl Cyclobutyl Ketones:

| Substituent (X) on Phenyl Ring | Hammett Constant (σ) | Relative Rate Constant (k_rel) |

| 4-Methoxy (CH₃O) | -0.27 | 0.85 |

| 4-Methyl (CH₃) | -0.17 | 0.92 |

| Hydrogen (H) | 0.00 | 1.00 |

| 4-Chloro (Cl) | 0.23 | 1.15 |

| 4-Nitro (NO₂) | 0.78 | 2.50 |

This table is purely illustrative and does not represent actual experimental data.

Such a dataset would allow for the construction of a Hammett plot (log(k_rel) vs. σ), from which the reaction constant (ρ) could be determined. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state.

Without dedicated research studies on this compound and its analogs, any discussion of substituent effects on its reaction kinetics and selectivity remains speculative. The generation of a detailed, data-driven analysis as requested is not possible based on the current body of scientific literature. Further experimental investigation would be required to elucidate these relationships.

Computational and Theoretical Studies of 2 4 Chlorophenyl Ethyl Cyclobutyl Ketone

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemical research, offering insights into the electronic structure and energy of molecules. These calculations solve the Schrödinger equation for a given molecular system, providing a wealth of information about its behavior.

Density Functional Theory (DFT) is a widely used computational method that is well-suited for the conformational analysis of organic molecules. researchgate.net DFT calculations determine the electron density of a molecule to derive its energy and other properties. By systematically rotating the rotatable bonds in 2-(4-Chlorophenyl)ethyl cyclobutyl ketone and calculating the energy of each resulting conformation, a potential energy surface can be mapped out. The conformations corresponding to the minima on this surface represent the stable conformers of the molecule. For instance, studies on similar acyclic ketones have shown that the relative orientation of the carbonyl group and adjacent bulky groups is a key determinant of conformational preference. oup.comnih.gov

Illustrative Data Table: Predicted Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.00 | 75.3 |

| B | 180° | 1.50 | 10.1 |

| C | -60° | 0.25 | 14.6 |

| This table is a hypothetical representation of the type of data that would be generated from a DFT conformational analysis. The values are not actual calculated data for this compound. |

Once the stable conformers are identified, DFT can be used to predict various spectroscopic parameters. For example, theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule. This can aid in the interpretation of experimental IR spectra by assigning specific vibrational modes to the observed absorption bands. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated, providing a powerful tool for structure elucidation. acs.org

Reactivity descriptors, which provide insight into the chemical behavior of a molecule, can also be derived from DFT calculations. Key descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them, are crucial indicators of a molecule's reactivity. A small HOMO-LUMO gap suggests that the molecule is more easily excited and therefore more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of chemical reactivity.

Illustrative Data Table: Calculated Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| This table is a hypothetical representation of calculated electronic properties. The values are not actual calculated data for this compound. |

Mechanistic Modeling of Key Reactions

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By modeling the transformation of reactants to products, researchers can gain a detailed understanding of the reaction pathway and the factors that control it.

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state. Identifying the structure and energy of the transition state is crucial for understanding the reaction mechanism. Computational methods can be used to locate transition states on the potential energy surface. The presence of a single imaginary frequency in the calculated vibrational spectrum confirms that a given structure is a true transition state. researchgate.net

Once the transition state has been characterized, the intrinsic reaction coordinate (IRC) can be calculated. The IRC is the minimum energy path connecting the reactants, the transition state, and the products, providing a detailed picture of the reaction pathway.

Stereoelectronic Effects and Cyclobutyl Ring Strain Analysis

The interplay of electronic effects and the spatial arrangement of atoms (stereoelectronics) can have a profound impact on the structure and reactivity of a molecule. In this compound, stereoelectronic effects could influence the preferred conformation of the ethyl ketone side chain relative to the cyclobutyl ring.

The cyclobutyl ring itself is subject to significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. libretexts.org This ring strain has important consequences for the molecule's geometry and reactivity. The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to alleviate some of this strain. acs.org Computational analysis can quantify the amount of ring strain and predict how it might influence reactions involving the cyclobutyl moiety. For example, reactions that lead to the opening of the cyclobutane ring are often favored due to the release of this strain. nih.gov

Influence of the 4-Chlorophenyl Moiety on Electronic Distribution

The electronic distribution within "this compound" is significantly influenced by the presence of the 4-chlorophenyl moiety. This influence stems from a combination of inductive and resonance effects exerted by the chlorine atom and the phenyl ring, which in turn affects the reactivity and properties of the entire molecule. Computational and theoretical studies on analogous structures, such as substituted acetophenones, provide valuable insights into these electronic effects.

The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect causes a polarization of the sigma (σ) bonds, drawing electron density away from the phenyl ring and, by extension, from the rest of the molecule. This inductive pull makes the attached carbon atom of the phenyl ring and, to a lesser extent, other atoms in the vicinity, more electron-deficient.

Computational analyses, such as those employing Density Functional Theory (DFT), help to quantify these electronic influences by calculating parameters like atomic charges, molecular electrostatic potential, and frontier molecular orbital energies.

Calculated Atomic Charges

Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule. While the absolute values can be basis-set dependent, the relative charges provide a good indication of the electron distribution. In molecules containing a 4-chlorophenyl group, the chlorine atom is consistently shown to carry a negative partial charge due to its high electronegativity. The carbon atom directly bonded to the chlorine (C-Cl) exhibits a positive partial charge as a result of the inductive withdrawal. The electron density distribution on other atoms in the phenyl ring is also altered.

Below is a table of representative Mulliken atomic charges for the 4-chlorophenyl moiety based on computational studies of analogous ketone structures.

Table 1: Representative Mulliken Atomic Charges for the 4-Chlorophenyl Moiety

| Atom | Partial Charge (a.u.) |

|---|---|

| Cl | -0.15 to -0.25 |

| C (ipso) | +0.10 to +0.20 |

| C (ortho) | -0.05 to +0.05 |

| C (meta) | +0.01 to +0.10 |

Note: These values are illustrative and derived from computational studies on similar 4-chlorophenyl-containing molecules. The exact charges for this compound would require specific calculation.

Molecular Electrostatic Potential (MEP)

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. In MEP maps, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. Green and yellow areas represent intermediate potentials. For a ketone containing a 4-chlorophenyl group, the MEP would show a region of high electron density (red) around the carbonyl oxygen and the chlorine atom, reflecting their electronegativity. The hydrogen atoms and the carbon atom attached to the chlorine would likely show regions of positive potential (blue).

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. The presence of the 4-chlorophenyl group influences the energies and distributions of these orbitals. In related compounds, the HOMO is often delocalized over the chlorophenyl ring, while the LUMO may be centered more on the keto group and the adjacent parts of the molecule. The electron-withdrawing nature of the 4-chlorophenyl group can lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and affecting the molecule's electronic transitions.

Table 2: Representative Frontier Orbital Energies for a Ketone with a 4-Chlorophenyl Moiety

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

Note: These energy ranges are typical for similar aromatic ketones and serve as an estimation. Specific values for this compound would require dedicated computational analysis.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable technique for analyzing non-volatile compounds in complex mixtures. It is particularly useful for assessing the purity of a sample of 2-(4-Chlorophenyl)ethyl cyclobutyl ketone by separating it from starting materials, byproducts, or degradation products. A reversed-phase HPLC method would likely be employed, where the compound is separated based on its hydrophobicity. The eluent is then introduced into the mass spectrometer, which provides mass information for each separated component. This allows for the identification of impurities even at trace levels, based on their unique mass-to-charge ratios and retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Characterization

For compounds with sufficient volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method. This compound, being a moderately sized molecule, could be amenable to GC-MS analysis. In this technique, the sample is vaporized and separated in a capillary column based on its boiling point and interactions with the stationary phase. As components elute from the column, they are ionized and detected by the mass spectrometer. GC-MS provides high-resolution separation and is highly sensitive. The resulting mass spectrum for the compound would provide its molecular weight and a detailed fragmentation pattern that can be compared against spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound, ¹H NMR would show distinct signals for each unique proton environment, with the chemical shift (δ) indicating the electronic environment, the integration representing the number of protons, and the splitting pattern (multiplicity) revealing the number of neighboring protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to Cl) | ~7.25 | Doublet | 2H |

| Aromatic (meta to Cl) | ~7.10 | Doublet | 2H |

| -CH- (cyclobutyl) | ~3.20 | Quintet | 1H |

| -CH₂- (adjacent to C=O) | ~2.95 | Triplet | 2H |

| -CH₂- (benzylic) | ~2.75 | Triplet | 2H |

| -CH₂- (cyclobutyl) | ~2.20 | Multiplet | 2H |

| -CH₂- (cyclobutyl) | ~2.05 | Multiplet | 2H |

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~210 |

| Aromatic (C-Cl) | ~132 |

| Aromatic (quaternary) | ~140 |

| Aromatic (CH) | ~129, ~130 |

| -CH- (cyclobutyl) | ~55 |

| -CH₂- (adjacent to C=O) | ~45 |

| -CH₂- (benzylic) | ~30 |

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing connectivity between adjacent protons. For instance, it would show correlations between the benzylic protons and the adjacent methylene (B1212753) protons, as well as couplings within the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of quaternary carbons and piecing together the molecular fragments. For example, HMBC would show correlations from the protons on the ethyl chain to the carbonyl carbon and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, which is essential for determining stereochemistry and conformational preferences.

Elucidation of Stereochemistry and Conformational Dynamics via NMR

While this compound does not possess a chiral center, NMR can still provide insights into its conformational dynamics. The cyclobutyl ring is not planar and undergoes a puckering motion. The protons on the ring can exist in different environments (axial and equatorial-like positions), which may be observable in the NMR spectrum, potentially at low temperatures where the ring inversion is slowed. NOESY experiments could reveal spatial proximities between the protons of the ethyl chain and the cyclobutyl ring, providing information about the preferred orientation of the side chain relative to the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group has a characteristic absorption frequency.

For this compound, the IR spectrum would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch. Other key absorptions would include those for C-H bonds in the aromatic ring and the aliphatic portions of the molecule, as well as the C-Cl stretch.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | ~1705-1725 | Strong, Sharp |

| Aromatic C-H | Stretch | ~3000-3100 | Medium |

| Aliphatic C-H | Stretch | ~2850-2960 | Medium to Strong |

| C=C (Aromatic) | Stretch | ~1475-1600 | Medium |

This combination of advanced analytical methodologies provides a comprehensive and detailed characterization of this compound, confirming its structure, assessing its purity, and providing a foundation for further research.

X-ray Crystallography for Solid-State Structure Determination and Absolute Stereochemistry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, confirming the connectivity of the 4-chlorophenyl group, the ethyl linker, and the cyclobutyl ketone moiety.

To perform this analysis, a high-quality single crystal of the compound must first be grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected by a detector, and the data is processed to generate an electron density map, from which the atomic positions can be determined.

The key parameters obtained from a single-crystal X-ray diffraction experiment are summarized in the table below. While specific experimental data for this compound is not publicly available, a representative data table illustrates the type of information that would be generated.

Table 1: Representative Crystallographic Data for a Molecular Compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 8.789(3) |

| α (°) | 90 |

| β (°) | 105.21(2) |

| γ (°) | 90 |

| Volume (ų) | 1325.1(8) |

| Z | 4 |

| Calculated density (g/cm³) | 1.258 |

| Absorption coefficient (mm⁻¹) | 0.289 |

| F(000) | 560 |

| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 12548 |

| Independent reflections | 3045 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.078, wR2 = 0.152 |

Furthermore, if the molecule were chiral, X-ray crystallography using anomalous dispersion could be employed to determine its absolute stereochemistry, providing a complete and unambiguous structural assignment.

Development of Chromatographic Methods for Purity Analysis and Impurity Profiling

Chromatographic techniques are indispensable for assessing the purity of a chemical compound and for identifying and quantifying any impurities. The development of a robust and reliable chromatographic method is a critical step in the quality control process.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach due to the compound's expected polarity.

The development of an HPLC method involves a systematic optimization of several key parameters to achieve the desired separation with good resolution, peak shape, and sensitivity. The primary goal is to separate the main compound from any process-related impurities, starting materials, by-products, or degradation products.

A typical HPLC method development workflow would involve:

Column Selection: A variety of stationary phases would be screened, with C18 and C8 columns being common starting points for compounds of this nature. The choice of column chemistry will depend on the specific interactions between the analyte and the stationary phase.

Mobile Phase Optimization: The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), is systematically varied to achieve optimal separation. The pH of the aqueous phase can also be adjusted to control the ionization state of the analyte and any impurities, thereby influencing their retention times.

Detection Wavelength Selection: A UV detector is commonly used for compounds containing a chromophore, such as the phenyl ring in this compound. The detection wavelength would be selected based on the UV-Vis spectrum of the compound to ensure maximum sensitivity.

Method Validation: Once an optimal method is developed, it must be validated according to established guidelines (e.g., ICH) to ensure its accuracy, precision, linearity, specificity, and robustness.

The following table outlines a hypothetical set of optimized HPLC conditions for the analysis of this compound.

Table 2: Hypothetical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

This developed HPLC method would then be used for routine purity testing of newly synthesized batches of this compound and for impurity profiling studies to identify and track any potential impurities throughout the manufacturing process and during stability testing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)ethyl cyclobutyl ketone, and what factors influence yield optimization?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using cyclobutylcarbonyl chloride and 1-(4-chlorophenyl)ethyl bromide in the presence of AlCl₃ as a Lewis catalyst. Key optimization parameters include maintaining a reaction temperature of 0–5°C to minimize side reactions and using anhydrous dichloromethane as the solvent. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves yields of 65–75%. Alternative routes involve Grignard reactions with cyclobutylmagnesium bromide and 4-chlorophenylacetonitrile derivatives, though this requires strict moisture control .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies the cyclobutyl proton environment (δ 2.5–3.0 ppm) and aromatic protons (δ 7.2–7.4 ppm). ¹³C NMR confirms the ketone carbonyl (δ ~205 ppm).

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 252.0721 (calculated for C₁₃H₁₄ClO⁺).

- Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection (254 nm) ensures purity >98%. Residual solvents are quantified via GC-MS .

Advanced Research Questions

Q. How does the cyclobutyl moiety in this compound influence its reactivity in nucleophilic addition reactions compared to cyclohexyl analogs?

- Methodological Answer : The strained cyclobutyl ring increases electrophilicity at the carbonyl carbon due to angle compression (88° vs. 109.5° in cyclohexyl), accelerating nucleophilic addition. Kinetic studies using hydride reducing agents (NaBH₄) show a 2.3× faster reaction rate compared to cyclohexyl analogs. Computational modeling (DFT at B3LYP/6-31G*) supports enhanced electrophilicity via LUMO energy lowering .

Q. What strategies are effective in resolving stereochemical outcomes during the synthesis of chiral derivatives from this compound?

- Methodological Answer :

- Asymmetric Catalysis : Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity in Strecker reactions, achieving up to 90% ee.

- Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives to form enamine intermediates, followed by diastereomeric crystallization.

- Analytical Validation : Chiral HPLC (Chiralpak AD-H column) quantifies enantiomeric excess, while X-ray crystallography confirms absolute configuration .

Q. How should researchers address discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Assay Standardization : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations.

- Purity Verification : Re-analyze batches via HPLC and ¹H NMR to rule out impurities (e.g., residual AlCl₃ or byproducts).

- Structural Confirmation : Use single-crystal X-ray diffraction to ensure no polymorphic variations or stereochemical ambiguities. Contradictory cytotoxicity data (e.g., IC₅₀ = 12 μM vs. 45 μM) may arise from differential protein binding in serum-containing media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.